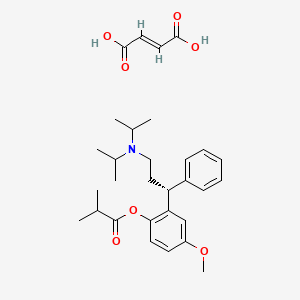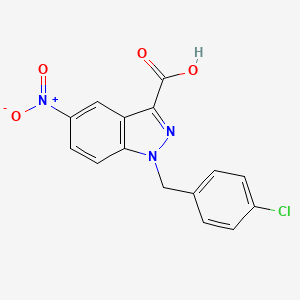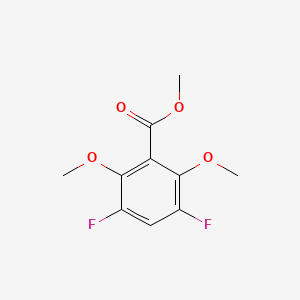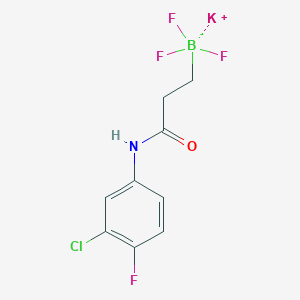
Potassium (3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate is a chemical compound with the molecular formula C₉H₉BClF₄KN. This compound is known for its unique structure, which includes a trifluoroborate group, a chloro-fluorophenyl group, and an amino-oxopropyl group. It is primarily used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 3-chloro-4-fluoroaniline with a boronic acid derivative under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is then subjected to heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Potassium (3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Potassium (3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate involves its interaction with specific molecular targets. The trifluoroborate group can form stable complexes with various biomolecules, influencing their activity and function. The chloro-fluorophenyl group contributes to the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Potassium (3-chloro-4-fluorophenyl)trifluoroborate
- Potassium (3-aminophenyl)trifluoroborate
- Potassium (3-oxopropyl)trifluoroborate
Uniqueness
Potassium (3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate is unique due to its combination of functional groups, which impart distinct chemical and biological properties. Its ability to undergo various reactions and form stable complexes makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C9H8BClF4KNO |
|---|---|
Molecular Weight |
307.52 g/mol |
IUPAC Name |
potassium;[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C9H8BClF4NO.K/c11-7-5-6(1-2-8(7)12)16-9(17)3-4-10(13,14)15;/h1-2,5H,3-4H2,(H,16,17);/q-1;+1 |
InChI Key |
SBJFFMADIKQZFF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC(=O)NC1=CC(=C(C=C1)F)Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


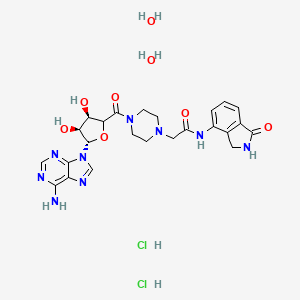
![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)

![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)
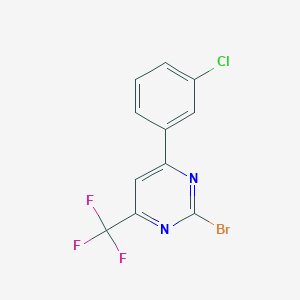
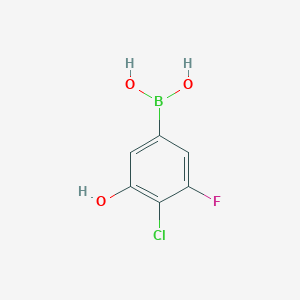
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
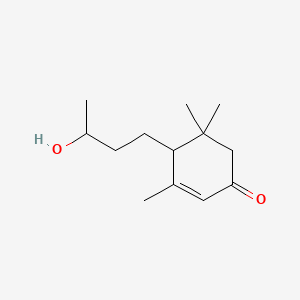
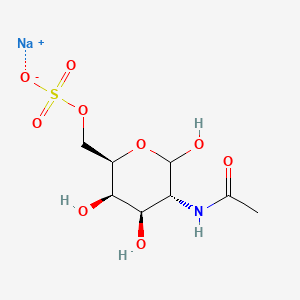
![Oxazolo[4,5-c]quinoline-2-thiol](/img/structure/B13727447.png)
